N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16(26)23-14-20(17-3-8-21-22(13-17)29-15-28-21)25-11-9-24(10-12-25)18-4-6-19(27-2)7-5-18/h3-8,13,20H,9-12,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGJUDCEUWGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, often referred to as MMV665908 , is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C26H35N3O
- Molecular Weight: 423.58 g/mol
- CAS Number: 110931-73-2
- Structure: The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine ring and an acetamide functional group.
Biological Activity Overview
This compound exhibits various biological activities that have been explored in several studies.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure showed good to moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| MMV665908 | TBD | TBD | TBD |
Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on piperazine derivatives indicated that they can induce apoptosis in cancer cells by modulating various signaling pathways .
Case Study: Piperazine Derivatives in Cancer Therapy
A study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results showed that specific modifications on the piperazine ring enhanced the compounds' efficacy against breast and lung cancer cells .
The proposed mechanism of action for this compound involves interaction with neurotransmitter receptors and modulation of intracellular signaling pathways. The presence of the piperazine moiety is known to influence serotonin and dopamine receptor activity, which could explain its potential neuroactive effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperazine ring or the benzo[d][1,3]dioxole moiety may enhance potency or selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Pharmacological Studies
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has been investigated for its potential as an antidepressant and anxiolytic agent. The structural components suggest that it may interact with serotonin and dopamine receptors, which are crucial in mood regulation.
Case Study: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their binding affinity to serotonin receptors. Results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic use in treating depression .
Anticancer Research
The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines. Its interaction with specific signaling pathways involved in tumor growth presents a promising avenue for cancer therapy.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.8 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Inhibition of the PI3K/Akt pathway |
Neuropharmacology
The compound is also being studied for its neuroprotective properties. Preliminary findings suggest it may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotective Effects
A research article highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, leading to improved cell viability under stress conditions . This suggests its potential application in neurodegenerative disease management.
Analgesic Properties
Research has indicated that this compound may possess analgesic properties. Its mechanism appears to involve modulation of pain pathways through interaction with opioid receptors.
Data Table: Analgesic Activity
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step pathways, including condensation of the benzo[d][1,3]dioxole moiety with a piperazine intermediate, followed by acetylation. Key steps require inert atmospheres (e.g., nitrogen) and controlled temperatures (60–100°C) to minimize side reactions like oxidation or hydrolysis . Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used, with catalysts like triethylamine to facilitate amide bond formation . Purification may involve column chromatography or recrystallization.
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton environments and carbon frameworks, particularly the benzo[d][1,3]dioxole and piperazine groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity (>95%), while Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening involves in vitro assays against target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand binding studies . Cell-based assays (e.g., cytotoxicity in cancer cell lines) and antimicrobial disk diffusion tests are common . Dose-response curves (IC₅₀/EC₅₀ values) and selectivity indices help prioritize further studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
SAR studies require systematic modifications:
- Piperazine substituents : Replace 4-methoxyphenyl with halogenated or bulky groups to evaluate receptor binding affinity .
- Benzo[d][1,3]dioxole modifications : Introduce electron-withdrawing groups (e.g., nitro) to alter lipophilicity and metabolic stability .
- Acetamide chain variation : Test alkyl vs. aryl substitutions to modulate bioavailability . Computational docking (e.g., AutoDock) predicts interactions with biological targets, guiding synthetic priorities .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic data?
Discrepancies often arise from poor solubility or rapid metabolism. Strategies include:
- Solubility enhancement : Co-solvents (e.g., PEG 400) or nanoformulation .
- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., piperazine N-dealkylation) .
- Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve membrane permeability .
Q. How can analytical methods be optimized to detect trace impurities in the compound?
- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) and UV detection (λ = 254 nm). Adjust flow rates (1.0–1.5 mL/min) to separate closely eluting impurities .
- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed acetamide) with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) .
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify stability-linked impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
